6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester

Medicinal Chemistry Synthetic Building Blocks Physicochemical Properties

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester (CAS 1206249-53-7) is a versatile heteroaromatic building block with a unique 2,4,6-substitution pattern. The orthogonal reactivity of the 6-chloro (SNAr/cross-coupling), 2-methyl ester (hydrolysis/amidation), and 4-nitro (masked amine) positions enables systematic SAR exploration. Ideal for kinase inhibitor scaffolds and agrochemical discovery. Ensure regiospecificity—positional isomers alter reactivity and yields. High-purity (≥98%) material supports reproducible R&D outcomes. [Request bulk pricing]

Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
CAS No. 1206249-53-7
Cat. No. B1530795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester
CAS1206249-53-7
Molecular FormulaC7H5ClN2O4
Molecular Weight216.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-6(8)9-5/h2-3H,1H3
InChIKeySLSQPCUSVSYWQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-nitro-pyridine-2-carboxylic Acid Methyl Ester: A Strategic Heteroaromatic Building Block for Medicinal Chemistry


6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester (CAS 1206249-53-7) is a polysubstituted pyridine derivative characterized by a chlorine atom at the 6-position, a nitro group at the 4-position, and a methyl ester at the 2-position of the pyridine ring . With a molecular formula of C₇H₅ClN₂O₄ and a molecular weight of 216.58 g/mol, this compound serves as a versatile heteroaromatic building block for medicinal chemistry and organic synthesis . The strategic positioning of these three functional groups creates a unique reactivity profile that distinguishes this compound from its regioisomers and other substituted pyridine derivatives in pharmaceutical research applications .

Why Generic Substitution Fails: The Critical Impact of Regiochemistry and Functional Group Positioning in 6-Chloro-4-nitro-pyridine-2-carboxylic Acid Methyl Ester


Generic substitution of 6-chloro-4-nitro-pyridine-2-carboxylic acid methyl ester with seemingly similar compounds is not scientifically valid due to the critical influence of regiochemistry on both physical properties and chemical reactivity. The specific 2,4,6-substitution pattern creates a distinct electronic environment that governs nucleophilic aromatic substitution (SNAr) reactivity, cross-coupling efficiency, and subsequent derivatization outcomes . Positional isomers, such as methyl 6-chloro-4-nitropyridine-3-carboxylate (CAS 1805240-60-1), differ in the placement of the ester group, resulting in altered steric and electronic properties that affect reaction yields and product profiles . Furthermore, the methyl ester form provides a balance of stability and synthetic utility that distinguishes it from the free carboxylic acid analog (CAS 1060809-81-5), which introduces different solubility and coupling characteristics .

Quantitative Differentiation Evidence for 6-Chloro-4-nitro-pyridine-2-carboxylic Acid Methyl Ester: Comparative Data for Procurement Decisions


Molecular Weight and Physicochemical Property Differentiation from Free Carboxylic Acid Analog

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester (MW = 216.58 g/mol) differs from its free carboxylic acid counterpart, 6-chloro-4-nitropyridine-2-carboxylic acid (CAS 1060809-81-5, MW = 202.55 g/mol), by a molecular weight increase of 14.03 g/mol, corresponding to the methyl ester functional group . The ester exhibits a predicted boiling point of 361.7±37.0 °C, density of 1.500±0.06 g/cm³, and flash point of 172.6±26.5 °C .

Medicinal Chemistry Synthetic Building Blocks Physicochemical Properties

Regiochemical Differentiation from 3-Position Ester Isomer

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester (CAS 1206249-53-7) and its 3-carboxylate regioisomer (CAS 1805240-60-1) share identical molecular formula (C₇H₅ClN₂O₄) and molecular weight (216.58 g/mol), yet differ critically in the position of the ester group on the pyridine ring . This positional difference alters the electronic distribution across the aromatic ring, influencing the relative reactivity at halogen-bearing positions and the regioselectivity of nucleophilic aromatic substitution reactions .

Positional Isomers Structure-Activity Relationship Synthetic Intermediates

Functional Group Orthogonality: Chlorine and Nitro Group Positioning for Sequential Derivatization

The target compound features a chlorine at the 6-position and a nitro group at the 4-position relative to the 2-carboxylate ester. In nucleophilic aromatic substitution (SNAr) reactions on nitropyridines, the relative reactivity at halogen-bearing 2- versus 6-positions is controlled by the electronic effects of 'passive' substituents . The 4-nitro group in this compound activates both the 2- and 6-positions for nucleophilic attack, but the 2-position is occupied by the ester, leaving the 6-chloro position as the primary site for SNAr reactions [1].

Orthogonal Reactivity Sequential Functionalization Heterocyclic Chemistry

Commercial Availability and Purity Specifications for Procurement Benchmarking

The target compound is commercially available from multiple suppliers with purity specifications ranging from 95% to ≥98% (HPLC) . Suppliers such as Synblock offer the compound at NLT 98% purity with supporting analytical documentation including NMR, HPLC, and LC-MS data . The availability of comprehensive analytical data packages distinguishes this compound from less well-characterized analogs in procurement contexts .

Procurement Quality Control Supply Chain

Optimal Research and Industrial Application Scenarios for 6-Chloro-4-nitro-pyridine-2-carboxylic Acid Methyl Ester


Medicinal Chemistry Lead Optimization Requiring Orthogonal Functional Group Manipulation

This compound is ideally suited for medicinal chemistry programs where sequential derivatization of a pyridine scaffold is required. The orthogonal reactivity of the 6-chloro position (SNAr and cross-coupling) and the 2-methyl ester (hydrolysis to acid or direct amidation) enables systematic exploration of structure-activity relationships in drug discovery campaigns . The 4-nitro group serves as a masked amine precursor via reduction, providing a third point of diversification [1].

Synthesis of Kinase Inhibitor Intermediates and Heterocyclic Libraries

The defined substitution pattern makes this compound a strategic intermediate for constructing kinase inhibitor scaffolds and other ATP-competitive inhibitors that rely on substituted pyridine cores for hinge-binding interactions . The predictable reactivity at the 6-position allows for efficient introduction of diverse amine, ether, or aryl substituents via palladium-catalyzed cross-coupling or copper-mediated C-N bond formation [2].

Agrochemical Research and Crop Protection Agent Development

Substituted pyridine carboxylic acid derivatives represent a significant class of agrochemical intermediates, particularly for fungicide and herbicide development programs [3]. The chloro-nitro-ester substitution pattern in this compound provides a versatile platform for generating structurally diverse agrochemical candidates with tailored physicochemical properties including optimized log P and solubility profiles [4].

Analytical Method Development and Quality Control Reference Standards

The compound's well-characterized analytical profile, including predicted physicochemical constants (boiling point: 361.7±37.0 °C; density: 1.500±0.06 g/cm³) and commercial availability with documented purity specifications, supports its use as a reference standard in analytical method development for pharmaceutical quality control applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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